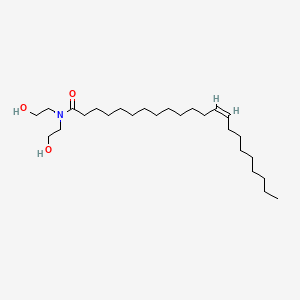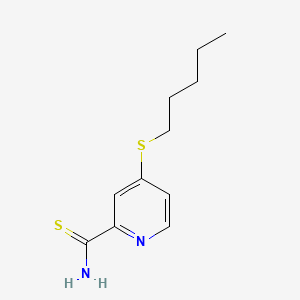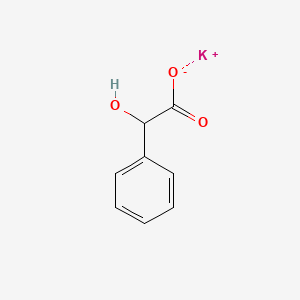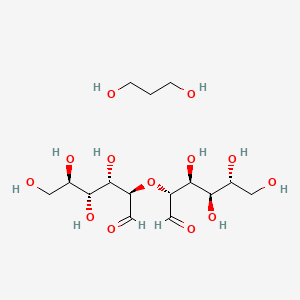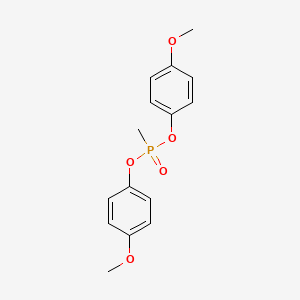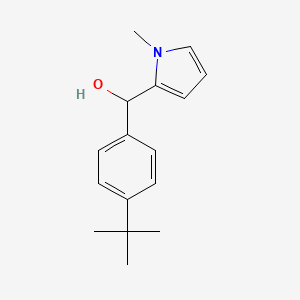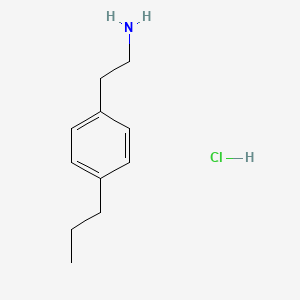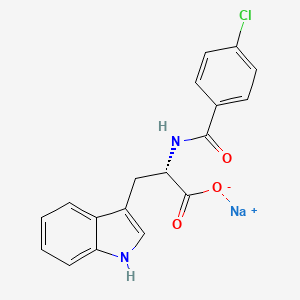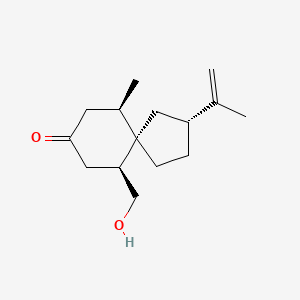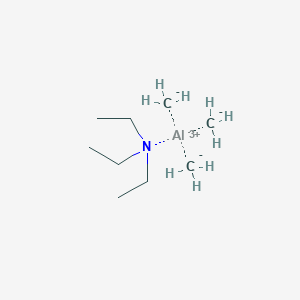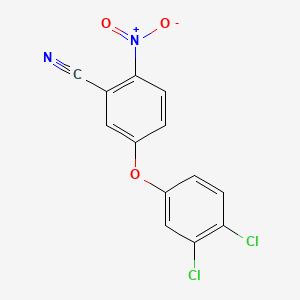
Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzonitrile core substituted with a 3,4-dichlorophenoxy group and a nitro group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- typically involves the nitration of 5-(3,4-dichlorophenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Oxidized products: with varying oxidation states.
Substituted derivatives: with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound has been studied for its potential antiviral properties. It has shown activity against picornaviruses, making it a candidate for further investigation in antiviral drug development .
Medicine: The compound’s antiviral properties have led to research into its potential use as a therapeutic agent for viral infections. Its ability to inhibit virus replication at specific stages of the viral life cycle is of particular interest .
Industry: In the industrial sector, Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- involves its interaction with viral replication processes. The compound inhibits the replication of picornaviruses by interfering with early stages of the virus-host cell interaction. This inhibition prevents the synthesis of viral RNA, thereby reducing virus yield and cytopathic effects .
Comparación Con Compuestos Similares
2-(3,4-Dichlorophenoxy)-5-fluorobenzonitrile: Similar structure with a fluorine atom instead of a nitro group.
5-Amino-2-(3,4-dichlorophenoxy)benzonitrile: Similar structure with an amino group instead of a nitro group.
Uniqueness: Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- is unique due to the presence of both the nitro group and the 3,4-dichlorophenoxy group, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
38710-80-4 |
|---|---|
Fórmula molecular |
C13H6Cl2N2O3 |
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenoxy)-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-11-3-1-10(6-12(11)15)20-9-2-4-13(17(18)19)8(5-9)7-16/h1-6H |
Clave InChI |
MWNWLTXLUKDENH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


